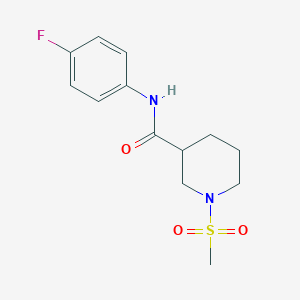![molecular formula C17H19N3O4 B4394307 N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4394307.png)
N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide
Descripción general
Descripción
N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide, also known as MPC-3100, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are involved in various biological processes, including metabolism, DNA repair, and cellular signaling.
Mecanismo De Acción
N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide exerts its therapeutic effects by increasing the levels of NAD+ in cells. NAD+ is a coenzyme that plays a critical role in cellular metabolism and signaling. By increasing NAD+ levels, this compound activates several enzymes involved in energy metabolism, DNA repair, and cellular signaling pathways. Furthermore, this compound has been shown to activate sirtuins, a family of proteins that regulate various cellular processes, including aging, metabolism, and stress response.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Increased NAD+ levels in cells
- Activation of energy metabolism pathways
- Activation of DNA repair pathways
- Activation of cellular signaling pathways
- Inhibition of cancer cell growth
- Reduction of neuroinflammation
- Improvement of cognitive function
- Improvement of glucose metabolism and insulin sensitivity
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can be useful in studying various cellular processes that are regulated by NAD+. Furthermore, this compound has been shown to have therapeutic potential in various diseases, which makes it an attractive compound for drug development. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for research on N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide, including:
- Further studies on the mechanism of action of this compound, including its effects on sirtuins and other cellular pathways
- Development of more efficient synthesis methods for this compound
- Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans
- Studies on the safety and toxicity of this compound in animal models and humans
- Development of this compound analogs with improved solubility and bioavailability
- Clinical trials to evaluate the therapeutic potential of this compound in various diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its ability to increase NAD+ levels in cells and activate various cellular pathways makes it an attractive compound for drug development. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and humans.
Aplicaciones Científicas De Investigación
N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of genes involved in cell proliferation and survival. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In metabolic disorders, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-[2-[[2-(4-methoxyphenoxy)acetyl]amino]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-4-6-15(7-5-14)24-12-16(21)19-9-10-20-17(22)13-3-2-8-18-11-13/h2-8,11H,9-10,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJGUDQCQKSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4394225.png)
![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4394226.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B4394243.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394251.png)

![N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4394263.png)


![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394281.png)
![N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394292.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394296.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B4394300.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394317.png)
